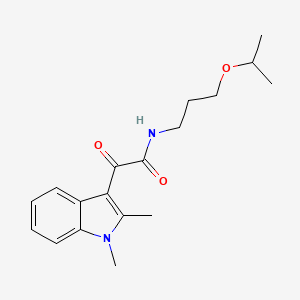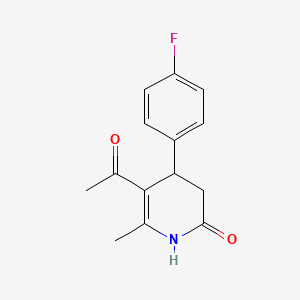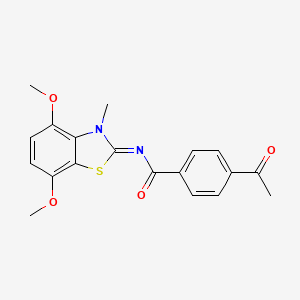![molecular formula C16H19FN2O2 B2442594 N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide CAS No. 341006-73-3](/img/structure/B2442594.png)
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(cyclohexen-1-yl)ethyl]-N’-(3-fluorophenyl)oxamide” is a chemical compound that contains a cyclohexene ring, which is a six-membered ring with one double bond, and a fluorophenyl group, which is a phenyl group (a six-membered aromatic ring) with a fluorine atom attached . The “oxamide” part of the name suggests it contains a functional group derived from oxamic acid, which is a carboxylic acid where the hydroxyl group has been replaced by an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a cyclohexene ring, a fluorophenyl group, and an oxamide group . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .Aplicaciones Científicas De Investigación
Serotonin 5-HT1A Receptor Antagonist : A study by García et al. (2014) synthesized and evaluated N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides. These compounds, including a cyclohexanecarboxamide derivative, demonstrated properties as reversible, selective, and high-affinity antagonists of the 5-HT1A receptor. This research has implications for understanding and treating neuropsychiatric disorders through the quantification of 5-HT1A receptors in the brain (García et al., 2014).
PET Tracers for Serotonin Receptors : Lang et al. (1999) developed fluorinated derivatives of WAY 100635 for use as PET tracers, facilitating the study of serotonin receptors. These derivatives were evaluated in rats, demonstrating their potential for assessing changes in serotonin levels and providing a means to measure the distribution of 5-HT1A receptors (Lang et al., 1999).
Antimicrobial Agents : Bawazir and Abdel-Rahman (2018) synthesized new fluorine-substituted amino compounds with 6-aryl-5-oxo-1,2,4-triazin-3-yl moieties. These compounds showed high antimicrobial activity, particularly those containing both nitro and fluorine elements. This research contributes to the development of new antimicrobial agents (Bawazir & Abdel-Rahman, 2018).
Anticancer Agents : Alam et al. (2016) designed and synthesized pyrazole derivatives as potential anticancer agents. These compounds showed significant cytotoxicity against cancer cell lines and inhibited topoisomerase IIα, a key enzyme in DNA replication. This study provides insights into new therapeutic options for cancer treatment (Alam et al., 2016).
Radioligand Binding to Serotonin Receptors : Choi et al. (2015) evaluated the use of 18F-Mefway for quantifying 5-HT1A receptors in human subjects. This study compared 18F-Mefway with 18F-FCWAY, providing insights into the effectiveness of these compounds in imaging serotonin receptors in the brain (Choi et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-13-7-4-8-14(11-13)19-16(21)15(20)18-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGODANYOAYSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-fluorophenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-{1-[(2,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2442511.png)
![1-benzyl-2-((4-(methylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2442514.png)


![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2442518.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2442520.png)


![1-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2442527.png)
![2-[5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2442528.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-bromobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2442531.png)
![2-Chloro-N-(1-hydroxybutan-2-yl)-N-[(4-methoxy-3-methylphenyl)methyl]acetamide](/img/structure/B2442532.png)